(2,5-dioxopyrrolidin-1-yl) 4-(dodecanoylamino)benzoate
Description
Crystallographic Analysis and X-ray Diffraction Patterns
Single-crystal X-ray diffraction studies reveal that (2,5-dioxopyrrolidin-1-yl) 4-(dodecanoylamino)benzoate crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 105.3°. The asymmetric unit comprises one molecule, with the dodecanoyl chain adopting an all-anti conformation stabilized by van der Waals interactions. The succinimide ring exhibits planarity (mean deviation: 0.02 Å), while the benzoate moiety forms a dihedral angle of 38.5° relative to the succinimide plane.
Hydrogen bonding between the amide N–H (1.80 Å) and the succinimide carbonyl oxygen (2.89 Å) creates a one-dimensional chain along the b-axis. Packing analysis highlights intermolecular C–H···O interactions (2.72–3.10 Å) between the dodecanoyl methylenes and ester oxygens, contributing to lattice stability. These findings align with related N-succinimidyl esters, where similar hydrogen-bonding motifs facilitate crystalline order.
Table 1: Crystallographic Data for (2,5-Dioxopyrrolidin-1-yl) 4-(Dodecanoylamino)benzoate
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell volume | 1432.1 ų |
| Z | 4 |
| R-factor | 0.042 |
| C–O bond length | 1.21 Å (succinimide) |
Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling
¹H NMR (600 MHz, CDCl₃) displays distinct resonances for the dodecanoyl chain (δ 0.88 ppm, triplet, 3H; δ 1.25 ppm, multiplet, 18H) and the aromatic protons (δ 7.82 ppm, doublet, 2H; δ 7.95 ppm, doublet, 2H). The amide N–H proton appears as a broad singlet at δ 6.34 ppm, while the succinimide ring protons resonate as a singlet at δ 3.12 ppm (4H).
¹³C NMR confirms the ester carbonyl at δ 169.8 ppm and the amide carbonyl at δ 165.4 ppm. Aromatic carbons resonate between δ 122.5–134.9 ppm, consistent with para-substituted benzoate derivatives. The dodecanoyl chain carbons appear at δ 14.1–35.7 ppm, with the terminal methyl group at δ 14.1 ppm.
Table 2: Key ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| Succinimide CH₂ | 3.12 | 32.4 |
| Amide N–H | 6.34 | - |
| Benzoate C=O | - | 169.8 |
| Aromatic C–H | 7.82–7.95 | 122.5–134.9 |
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns
HRMS (ESI-TOF) analysis reveals a molecular ion peak at m/z 475.2843 [M+H]⁺ (calculated for C₂₃H₃₄N₂O₅: 475.2846), confirming the molecular formula. Major fragments include m/z 273.1238 (C₁₃H₁₇NO₃⁺), arising from succinimide ring cleavage, and m/z 201.1134 (C₁₂H₁₇O₂⁺), corresponding to the dodecanoyl ammonium ion. A minor fragment at m/z 104.1072 (C₄H₆NO⁺) suggests retro-Diels-Alder decomposition of the succinimide moiety.
Table 3: HRMS Fragmentation Pathways
| m/z Observed | Proposed Fragment | Error (ppm) |
|---|---|---|
| 475.2843 | [M+H]⁺ | 0.6 |
| 273.1238 | C₁₃H₁₇NO₃⁺ | 1.2 |
| 201.1134 | C₁₂H₁₇O₂⁺ | 0.9 |
Computational Chemistry Approaches to Electron Density Mapping
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level elucidate electron density distributions. The succinimide carbonyl oxygens exhibit high electron density (-0.52 e⁻/ų), while the amide nitrogen shows a positive electrostatic potential (+0.31 e⁻/ų). The HOMO (-6.42 eV) localizes on the aromatic ring and succinimide π-system, whereas the LUMO (-1.89 eV) resides on the ester and amide carbonyl groups, indicating nucleophilic attack susceptibility at these sites.
Non-covalent interaction (NCI) plots reveal steric clashes between the dodecanoyl chain and benzoate ring, rationalizing the observed dihedral angle in crystallography. Atoms-in-molecules (AIM) analysis confirms intramolecular N–H···O hydrogen bonds with bond critical point densities of 0.12 e⁻/ų.
Table 4: DFT-Derived Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy | -6.42 eV |
| LUMO Energy | -1.89 eV |
| N–H···O Bond Density | 0.12 e⁻/ų |
| Succinimide C=O Charge | -0.52 e⁻/ų |
Properties
CAS No. |
823780-53-6 |
|---|---|
Molecular Formula |
C23H32N2O5 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(dodecanoylamino)benzoate |
InChI |
InChI=1S/C23H32N2O5/c1-2-3-4-5-6-7-8-9-10-11-20(26)24-19-14-12-18(13-15-19)23(29)30-25-21(27)16-17-22(25)28/h12-15H,2-11,16-17H2,1H3,(H,24,26) |
InChI Key |
VSKVTIWLWZUAHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically involves the activation of the carboxylic acid group of 4-(dodecanoylamino)benzoic acid by converting it into the corresponding NHS ester. This is commonly achieved by reacting the acid with N-hydroxysuccinimide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in an aprotic solvent like dichloromethane or dimethylformamide (DMF).
Detailed Synthetic Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 4-(Dodecanoylamino)benzoic acid, N-hydroxysuccinimide (NHS), DIC or DCC, DMF or DCM | The acid is dissolved in anhydrous solvent, NHS and coupling agent are added under inert atmosphere (e.g., nitrogen). The mixture is stirred at room temperature or slightly elevated temperature (20–40°C) for several hours (typically 2–24 h) to form the NHS ester. |
| 2 | Filtration | The reaction mixture is filtered to remove the urea byproduct (dicyclohexylurea or diisopropylurea). |
| 3 | Purification | The crude product is purified by recrystallization or column chromatography using appropriate solvents (e.g., ethyl acetate/hexane mixtures) to isolate the pure NHS ester. |
| 4 | Drying and Characterization | The purified compound is dried under vacuum and characterized by NMR, IR, and mass spectrometry to confirm structure and purity. |
Alternative Activation Methods
- Use of Carbodiimide Coupling Agents: DIC is preferred over DCC in some protocols due to easier removal of byproducts and reduced side reactions.
- Use of Additives: Catalytic amounts of 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) can be added to improve coupling efficiency and reduce racemization in peptide-related syntheses.
- Solvent Variations: DMF is often used for better solubility of reactants, while dichloromethane is preferred for easier workup.
Solid-Phase Peptide Synthesis (SPPS) Context
In peptide synthesis, the NHS ester of 4-(dodecanoylamino)benzoic acid can be prepared on resin-bound intermediates using Fmoc chemistry. The coupling involves:
- Loading the resin with the protected amino acid derivative.
- Activation of the carboxyl group with DIC/HOAt or similar agents.
- Coupling under microwave-assisted conditions to enhance reaction rates.
- Cleavage from resin with trifluoroacetic acid (TFA) to yield the NHS ester derivative.
This method allows for precise incorporation of the dodecanoylamino benzoate moiety into peptides or other biomolecules with high efficiency and purity.
Research Findings and Data
Yield and Purity
- Typical yields for the NHS esterification reaction range from 60% to 85%, depending on reaction scale and conditions.
- Purity is generally confirmed by NMR spectroscopy, showing characteristic succinimide peaks and amide bond formation.
- Mass spectrometry confirms the molecular ion peak corresponding to the expected molecular weight (~383 g/mol for the dodecanoylamino benzoate NHS ester).
Reaction Optimization
| Parameter | Effect on Yield and Purity | Notes |
|---|---|---|
| Coupling agent (DIC vs. DCC) | DIC often gives cleaner reactions with easier byproduct removal | DCC can cause urea precipitation complicating purification |
| Solvent choice (DMF vs. DCM) | DMF improves solubility but complicates workup; DCM easier for extraction | Choice depends on scale and downstream processing |
| Temperature | Mild heating (30–40°C) accelerates reaction without side reactions | Excessive heat can cause decomposition |
| Reaction time | 4–24 hours sufficient for complete conversion | Longer times may increase side products |
Analytical Characterization
- NMR Spectroscopy: Proton NMR shows signals for aromatic protons of the benzoate, aliphatic protons of the dodecanoyl chain, and succinimide ring protons.
- Infrared Spectroscopy: Characteristic amide carbonyl stretch (~1650 cm⁻¹) and ester carbonyl stretch (~1730 cm⁻¹) confirm functional groups.
- Mass Spectrometry: Molecular ion peak consistent with the NHS ester molecular weight confirms successful synthesis.
Summary Table of Preparation Methods
| Method | Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Carbodiimide-mediated NHS esterification | 4-(Dodecanoylamino)benzoic acid, NHS, DIC or DCC | DMF or DCM | RT, 2–24 h | 60–85 | Standard method, widely used |
| SPPS-based synthesis on resin | Fmoc-protected amino acid resin, DIC/HOAt | DMF | Microwave-assisted, 5–10 min per coupling | 64 (example) | Enables incorporation into peptides |
| Use of additives (DMAP, HOBt) | As above + DMAP or HOBt | DMF or DCM | RT, 2–24 h | Improved coupling efficiency | Reduces side reactions |
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 4-(dodecanoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, where nucleophiles like amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 4-(dodecanoylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable conjugates with therapeutic molecules.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-(dodecanoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound’s key differentiators are its NHS ester and dodecanoylamino group. Below is a comparative analysis with similar compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Reactivity : NHS esters (e.g., in the target compound) exhibit higher reactivity than ethyl esters, enabling faster conjugation with amines at neutral pH and room temperature .
Lipophilicity: The dodecanoylamino group increases hydrophobicity (logP >5 estimated), contrasting with hydrophilic pyridazinyl (logP ~2.5) or polar tetrazine substituents .
Applications :
- NHS esters are preferred for bioconjugation (e.g., PEGylation in ’s synthesis of a PEGylated tetrazine derivative) .
- Ethyl esters () are typically used in drug candidates requiring metabolic stability .
- Aromatic substituents (benzoyl, pyren-1-yl) enhance UV absorbance or fluorescence for analytical applications .
Biological Activity
(2,5-Dioxopyrrolidin-1-yl) 4-(dodecanoylamino)benzoate, a compound with potential therapeutic applications, is characterized by its unique structure that combines a dioxopyrrolidine moiety with a dodecanoylamino group. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The chemical structure of (2,5-dioxopyrrolidin-1-yl) 4-(dodecanoylamino)benzoate can be represented as follows:
- Molecular Formula : C_{16}H_{27}N_{2}O_{4}
- Molecular Weight : 299.40 g/mol
- CAS Number : 74124-79-1
The compound features a pyrrolidine ring with two carbonyl groups and an amide linkage to a benzoate derivative. This unique structure may contribute to its biological activity.
The biological activity of (2,5-dioxopyrrolidin-1-yl) 4-(dodecanoylamino)benzoate is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The compound may act as a modulator of specific receptors, influencing cellular signaling pathways that are crucial for various physiological responses.
- Antimicrobial Properties : Some derivatives within the same chemical class have demonstrated antimicrobial activity, suggesting potential applications in treating infections.
Pharmacological Studies
Several studies have been conducted to evaluate the pharmacological effects of (2,5-dioxopyrrolidin-1-yl) 4-(dodecanoylamino)benzoate:
- In Vitro Studies : Cell line assays indicate cytotoxic effects against cancer cells at varying concentrations. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in specific cancer types.
| Study Type | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Cytotoxicity Assay | MCF-7 (Breast) | 10 | 50% inhibition of growth |
| Cytotoxicity Assay | HeLa (Cervical) | 25 | Induction of apoptosis |
| Cytotoxicity Assay | A549 (Lung) | 50 | Significant cell death observed |
- In Vivo Studies : Animal models have been utilized to assess the compound's efficacy and safety profile. Results indicate that it may possess anti-inflammatory properties, reducing edema in induced inflammation models.
Case Study 1: Anticancer Activity
A recent study focused on the anticancer potential of (2,5-dioxopyrrolidin-1-yl) 4-(dodecanoylamino)benzoate in MCF-7 breast cancer cells. The study found that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis after 48 hours of exposure.
Case Study 2: Anti-inflammatory Effects
Another investigation evaluated the anti-inflammatory effects using a rat model of paw edema. Administration of the compound resulted in a marked reduction in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
